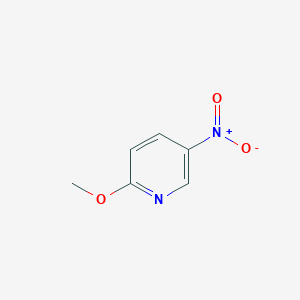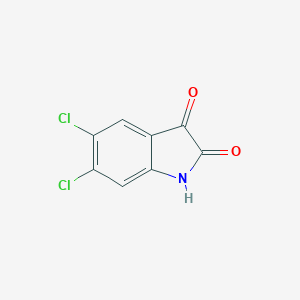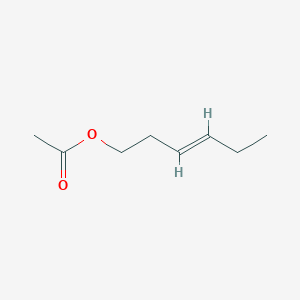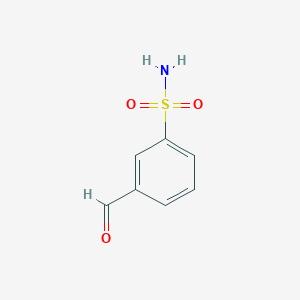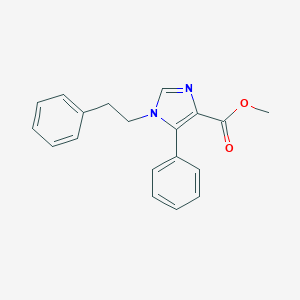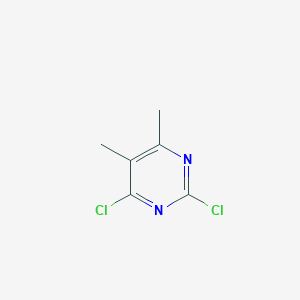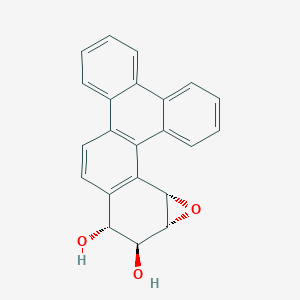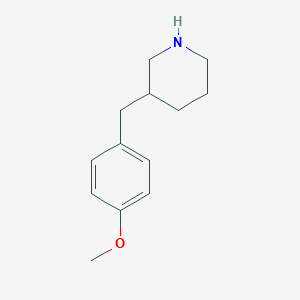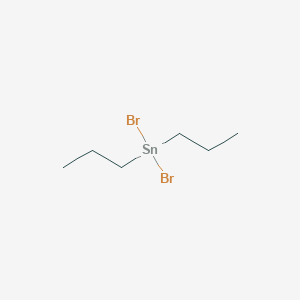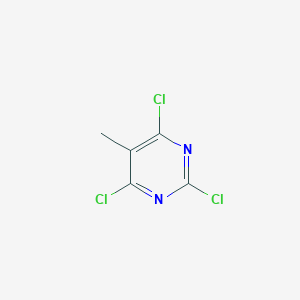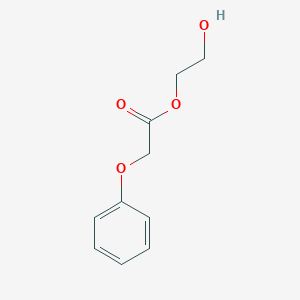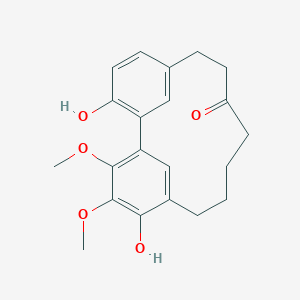![molecular formula C11H14N2O2 B154806 ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate CAS No. 137676-51-8](/img/structure/B154806.png)
ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
作用機序
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator and plays a key role in regulating various physiological and pathological processes. By blocking the adenosine A1 receptor, ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can modulate the activity of various neurotransmitters and signaling pathways, leading to a wide range of physiological and pharmacological effects.
生化学的および生理学的効果
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate, and can affect the release of various hormones, including cortisol and insulin. It can also affect the activity of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. In addition, it can modulate the activity of various ion channels, including the L-type calcium channel and the inward rectifier potassium channel.
実験室実験の利点と制限
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise modulation of adenosine signaling. It is also relatively stable and easy to handle, which makes it suitable for use in various experimental systems. However, ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate also has some limitations. It has poor solubility in water, which can limit its use in certain experimental systems. It can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate. One direction is to study its effects on various physiological and pathological processes in vivo, using animal models of disease. Another direction is to develop more selective and potent antagonists of the adenosine A1 receptor, which could have therapeutic potential for various diseases. Finally, it would be interesting to study the effects of ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate on other adenosine receptors, such as the A2A receptor, which could provide new insights into the role of adenosine signaling in various physiological and pathological processes.
合成法
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can be synthesized by the reaction of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate with 3-amino-5-bromocyclopenta[c]pyridine-6-carboxylic acid ethyl ester in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and a cyclization reaction to form the desired product.
科学的研究の応用
Ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, ischemic stroke, and cardiac arrhythmias. It has also been used to study the effects of adenosine on sleep, memory, and learning.
特性
CAS番号 |
137676-51-8 |
|---|---|
製品名 |
ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-8-5-3-4-7(8)6-13-10(9)12/h6H,2-5H2,1H3,(H2,12,13) |
InChIキー |
HRVQVXCPHVRJIK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CCCC2=CN=C1N |
正規SMILES |
CCOC(=O)C1=C2CCCC2=CN=C1N |
同義語 |
5H-Cyclopenta[c]pyridine-4-carboxylicacid,3-amino-6,7-dihydro-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




